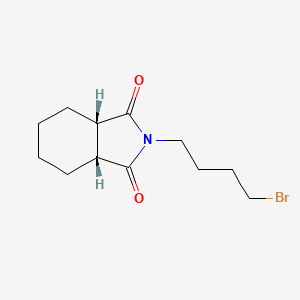
Diglycerol tetranitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diglycerol tetranitrate is an energetic plasticizer known for its high energy and low sensitivity. It is primarily used in the field of explosives and propellants due to its ability to enhance the plasticity and film formation of polymers. This compound is characterized by its non-volatile nature and its ability to form stable coatings, making it a valuable component in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Diglycerol tetranitrate is synthesized using ammonium nitrate as a nitrating agent and concentrated sulfuric acid as a dehydrant. The precursor for this synthesis is diglycerol. The reaction involves the nitration of diglycerol, which is confirmed through 1H NMR analysis .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of mechanical ball milling to obtain ultrafine ammonium nitrate particles. These particles are then coated with a polymer mixture containing this compound to enhance plasticity and film formation .
化学反応の分析
Types of Reactions: Diglycerol tetranitrate undergoes various chemical reactions, including thermal decomposition and polymerization. The thermal decomposition of this compound results in the formation of carbon dioxide, nitrogen dioxide, methane, and water, with minor amounts of carbon monoxide, nitric oxide, and formaldehyde .
Common Reagents and Conditions: The nitration process involves the use of ammonium nitrate and concentrated sulfuric acid. The thermal decomposition is analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Major Products Formed: The major products formed from the thermal decomposition of this compound include carbon dioxide, nitrogen dioxide, methane, and water .
科学的研究の応用
作用機序
The mechanism of action of diglycerol tetranitrate involves its thermal decomposition, which releases energy in the form of heat and gases. The activation energy for this decomposition is 164.4 kJ/mol. The main decomposition products include carbon dioxide, nitrogen dioxide, methane, and water . The release of these gases contributes to the energetic properties of the compound, making it effective as a plasticizer in propellants and explosives.
類似化合物との比較
Pentaerythritol tetranitrate: Similar to diglycerol tetranitrate, pentaerythritol tetranitrate is an energetic compound used in explosives and propellants.
Erythrityl tetranitrate: Another nitrate ester, erythrityl tetranitrate, is used as a vasodilator and has properties similar to nitroglycerin.
Uniqueness: this compound is unique due to its non-volatile nature and its ability to form stable coatings. Its lower sensitivity compared to other energetic compounds makes it a safer option for use in various applications .
特性
CAS番号 |
20600-96-8 |
|---|---|
分子式 |
C6H10N4O13 |
分子量 |
346.16 g/mol |
IUPAC名 |
[1-(2,3-dinitrooxypropoxy)-3-nitrooxypropan-2-yl] nitrate |
InChI |
InChI=1S/C6H10N4O13/c11-7(12)20-3-5(22-9(15)16)1-19-2-6(23-10(17)18)4-21-8(13)14/h5-6H,1-4H2 |
InChIキー |
SKKBQEZMHMDRLE-UHFFFAOYSA-N |
正規SMILES |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


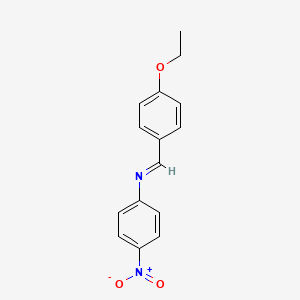
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
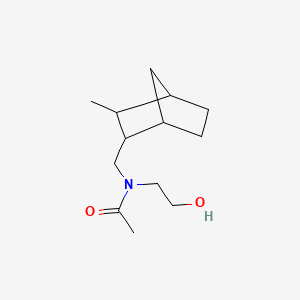
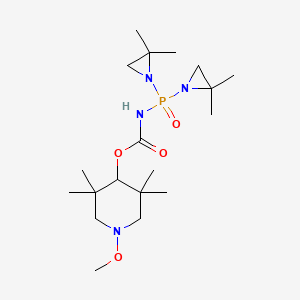

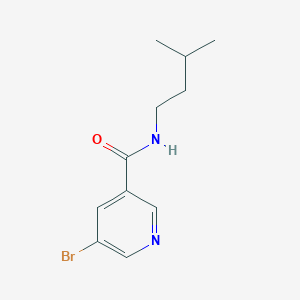
![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)

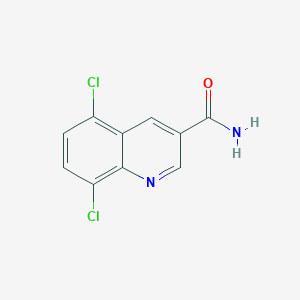


![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)

